molecular formula C21H18N4O2S B11079619 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B11079619
M. Wt: 390.5 g/mol
InChI Key: VXEXXKUKOUMAOH-UHFFFAOYSA-N
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Description

2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines a quinazolinone core with a pyrimidinylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the sulfanyl group could produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites, while the pyrimidinylsulfanyl side chain can modulate the compound’s overall activity. This dual interaction can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone
  • 4-Hydroxy-6-methyl-2-pyrone

Uniqueness

2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with a pyrimidinylsulfanyl side chain This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C21H18N4O2S/c1-13-7-3-6-10-17(13)25-18(12-28-21-22-14(2)11-19(26)24-21)23-16-9-5-4-8-15(16)20(25)27/h3-11H,12H2,1-2H3,(H,22,24,26)

InChI Key

VXEXXKUKOUMAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NC(=CC(=O)N4)C

Origin of Product

United States

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